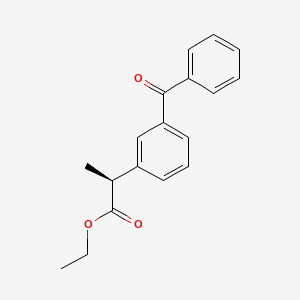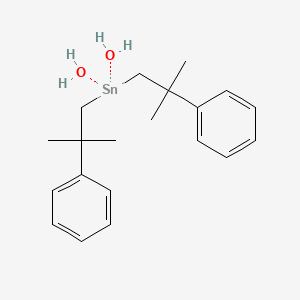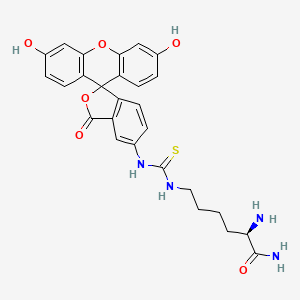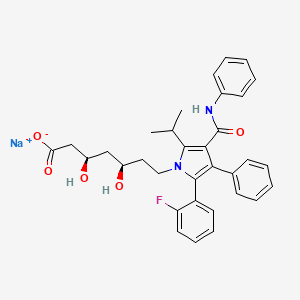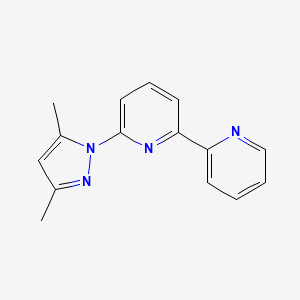![molecular formula C37H68O5Si2 B13441029 (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester](/img/structure/B13441029.png)
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is a synthetic derivative of cholic acid, a primary bile acid produced in the liver. This compound is characterized by the presence of two tert-butyldimethylsilyl (TBDMS) protecting groups at the 3 and 6 positions, and a methyl ester group at the 24 position. It is used in various chemical and biological research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups at the 3 and 6 positions of cholic acid are protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole.
Oxidation: The 7-hydroxy group is oxidized to a ketone using an oxidizing agent like pyridinium chlorochromate (PCC).
Esterification: The carboxylic acid group at the 24 position is esterified using methanol and a strong acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated reactors and purification systems.
Types of Reactions:
Oxidation: The compound can undergo further oxidation at the 7-keto position to form more oxidized derivatives.
Reduction: The 7-keto group can be reduced back to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The TBDMS protecting groups can be removed under acidic conditions to yield the free hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Hydrochloric acid, trifluoroacetic acid.
Major Products:
Oxidation: More oxidized derivatives of the compound.
Reduction: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-hydroxy-cholan-24-oic Acid Methyl Ester.
Substitution: (3alpha,5beta,6alpha)-3,6-Dihydroxy-7-oxo-cholan-24-oic Acid Methyl Ester.
Scientific Research Applications
This compound is utilized in various scientific research fields:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological membranes and proteins.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. The TBDMS groups provide steric hindrance, affecting the compound’s binding affinity and specificity. The 7-oxo group plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Cholic Acid: The parent compound, lacking the TBDMS groups and the 7-oxo group.
Deoxycholic Acid: A bile acid with a similar structure but without the 7-oxo group and TBDMS groups.
Ursodeoxycholic Acid: Another bile acid with different hydroxyl group positions.
Uniqueness: (3alpha,5beta,6alpha)-3,6-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-7-oxo-cholan-24-oic Acid Methyl Ester is unique due to the presence of the TBDMS protecting groups and the 7-oxo group, which confer distinct chemical and biological properties compared to other bile acids.
Properties
Molecular Formula |
C37H68O5Si2 |
|---|---|
Molecular Weight |
649.1 g/mol |
IUPAC Name |
methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-3,6-bis[[tert-butyl(dimethyl)silyl]oxy]-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C37H68O5Si2/c1-24(15-18-30(38)40-10)26-16-17-27-31-28(20-22-36(26,27)8)37(9)21-19-25(41-43(11,12)34(2,3)4)23-29(37)33(32(31)39)42-44(13,14)35(5,6)7/h24-29,31,33H,15-23H2,1-14H3/t24-,25-,26-,27+,28+,29+,31+,33-,36-,37-/m1/s1 |
InChI Key |
NAVRDAMMDXOFKH-RJCDUZEUSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Canonical SMILES |
CC(CCC(=O)OC)C1CCC2C1(CCC3C2C(=O)C(C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)O[Si](C)(C)C(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


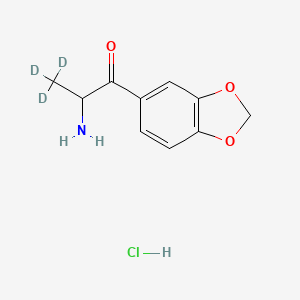
![(2R,3R,4S,6S)-3-Methoxy-2-methyl-4-(methylamino)-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaene-16,18-dione](/img/structure/B13440952.png)
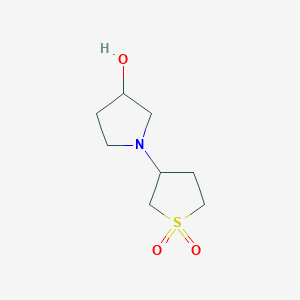

![3-Chloro-a-[1-[(1,1-dimethylethyl-d9)amino]ethyl]benzenemethanol Hydrochloride; rac threo-Hydroxybupropion-d9 Hydrochloride](/img/structure/B13440972.png)
![(6alpha,11beta,16alpha,17alphalpha)-S-(Chloromethyl) Ester, 6,9-difluoro-17-[(2-furanylcarbonyl)oxy]-11-hydroxy-16-methyl-3-oxo-androsta-1,4-diene-17-carbothioic acid](/img/structure/B13440978.png)
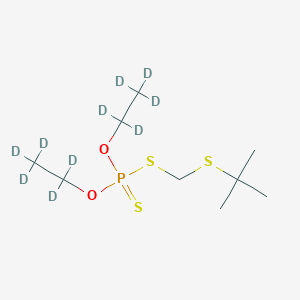
![2-[4-(3-aminophenyl)-1H-pyrazol-1-yl]-N-ethylacetamide](/img/structure/B13440990.png)
![[(8R,9R,13S,14R,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13440998.png)
